ETHYL 2-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of 3-chloro-2-methylphenylamine, which is then reacted with 2-furoyl chloride to form the intermediate 5-(3-chloro-2-methylphenyl)-2-furoylamine. This intermediate is further reacted with ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ETHYL 2-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(E)-(2-chloro-4-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with different substituents, leading to distinct chemical and biological properties.
Fenvalerate: Another compound with a benzothiophene core but different functional groups, used primarily as an insecticide.
Uniqueness
ETHYL 2-[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-AMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a furoyl group, a chloro-substituted phenyl ring, and a benzothiophene core. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H22ClNO4S |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
ethyl 2-[[5-(3-chloro-2-methylphenyl)furan-2-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H22ClNO4S/c1-3-28-23(27)20-15-7-4-5-10-19(15)30-22(20)25-21(26)18-12-11-17(29-18)14-8-6-9-16(24)13(14)2/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H,25,26) |
InChI Key |
CISFUJIXBIRJDG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)C |
Origin of Product |
United States |
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